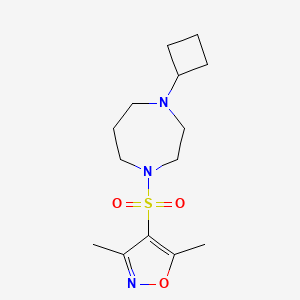

![molecular formula C16H10N2OS B2877457 N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide CAS No. 477502-81-1](/img/structure/B2877457.png)

N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

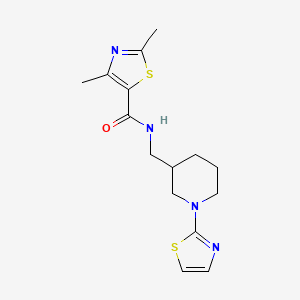

N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide is a chemical compound that belongs to the class of organic compounds known as benzothiophenes . Benzothiophenes are compounds containing a benzene fused to a thiophene ring. Thiophenes are five-membered aromatic heterocycles made up of four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of benzothiophene derivatives involves an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be determined using various spectroscopic techniques . The structure is often stabilized by weak intramolecular interactions .Chemical Reactions Analysis

Benzothiophenes undergo a variety of chemical reactions. For instance, they can react with aryne intermediates to form a wide range of organosulfur compounds . This reaction starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .Applications De Recherche Scientifique

Serotonin Receptor Affinity

The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity to serotonin receptors has been studied. Certain analogues have displayed micromolar affinity toward 5-HT1A sites, which is relevant for the development of treatments for depression and anxiety disorders .

Therapeutic Properties

Thiophene derivatives, including N-(1-benzothiophen-5-yl)-4-cyanobenzamide, have been reported to possess a wide range of therapeutic properties. They exhibit biological and physiological functions such as anti-inflammatory, antipsychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities. This makes them remarkably effective compounds for drug discovery and development .

Mécanisme D'action

Target of Action

The primary target of N-(1-Benzothiophen-5-yl)-4-Cyanobenzamide is the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein that plays a crucial role in the expression of chronic pain by regulating voltage-gated calcium and sodium channels .

Mode of Action

N-(1-Benzothiophen-5-yl)-4-Cyanobenzamide interacts with CRMP2, potentially decreasing its phosphorylation level in cortical tissues . This interaction can influence the function of voltage-gated calcium and sodium channels, which are essential for nociceptive signal transmission .

Biochemical Pathways

The compound’s interaction with CRMP2 affects the biochemical pathways related to pain signaling. Specifically, it influences the function of CaV2.2 and NaV1.7, two voltage-gated ion channels essential for nociceptive signal transmission . The modulation of these channels can alter the transmission of pain signals, potentially providing relief from chronic pain .

Pharmacokinetics

The compound’s affinity towards its target, as well as its potential to cross the blood-brain barrier, suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The interaction of N-(1-Benzothiophen-5-yl)-4-Cyanobenzamide with CRMP2 can lead to changes in the function of voltage-gated calcium and sodium channels. This can result in altered pain signaling, potentially providing relief from chronic pain .

Orientations Futures

Benzothiophene derivatives have been extensively used to treat various types of diseases with high therapeutic potency, which has led to their extensive developments . Future research could focus on the design of more active and less toxic benzothiophene-based medicinal drugs, as well as more effective diagnostic agents and pathologic probes .

Propriétés

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-11-1-3-12(4-2-11)16(19)18-14-5-6-15-13(9-14)7-8-20-15/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZOFRDYIDEFKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzothiophen-5-yl)-4-cyanobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

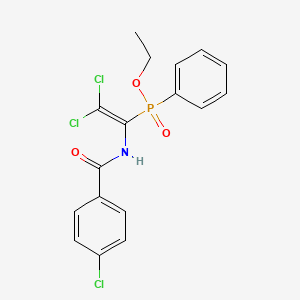

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2877376.png)

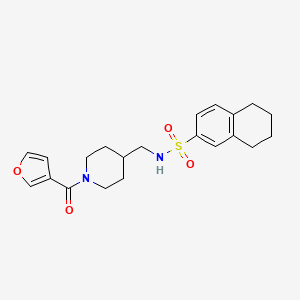

![4-({2-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2877385.png)

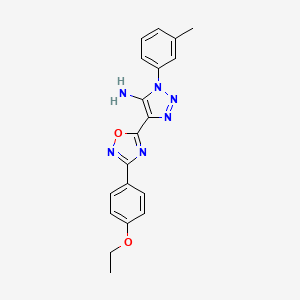

![Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate](/img/structure/B2877387.png)

![2-(1,2-Benzoxazol-3-yl)-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2877392.png)

![3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2877395.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2877396.png)